Tectoridin

Übersicht

Beschreibung

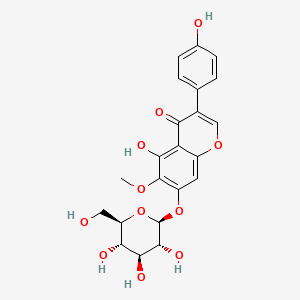

Tectoridin ist ein Isoflavon, eine Art von Flavonoid, genauer gesagt das 7-Glucosid von Tectorigenin. Es kommt natürlich in den Blüten von Pueraria thunbergiana und Belamcanda chinensis vor. This compound ist bekannt für seine verschiedenen pharmakologischen Eigenschaften, darunter entzündungshemmende, antioxidative und leberschützende Wirkungen .

Wissenschaftliche Forschungsanwendungen

Tectoridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und der Synthese von Flavonoidglykosiden verwendet.

Industrie: Aufgrund seiner bioaktiven Eigenschaften in der Entwicklung von Naturprodukten und Nahrungsergänzungsmitteln eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Pfade aus:

Entzündungshemmend: Hemmt die Entzündungsreaktion durch Herunterregulierung des MAPK-Signalwegs.

Antioxidativ: Fängt freie Radikale ab und reduziert oxidativen Stress.

Leberschutzend: Schützt Leberzellen vor Schäden durch Verbesserung der antioxidativen Abwehrkräfte.

Krebshemmend: Hemmt das Fortschreiten von Krebszellen durch Herunterregulierung des PKC/p38 MAPK-Signalwegs.

Ähnliche Verbindungen:

Tectorigenin: Die Aglyconform von this compound, bekannt für ihre ähnlichen pharmakologischen Eigenschaften, jedoch ohne den Glucoserest.

Iridin: Ein weiteres Isoflavonglykosid mit ähnlichen entzündungshemmenden und antioxidativen Wirkungen.

Iristectorigenin A und B: Isoflavone mit vergleichbaren Bioaktivitäten.

Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seiner glykosylierten Struktur, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu seiner Aglyconform, Tectorigenin, erhöht . Diese Glykosylierung trägt auch zu seinen besonderen pharmakokinetischen Eigenschaften und seinem therapeutischen Potenzial bei.

Wirkmechanismus

Target of Action

Tectoridin, a natural flavonoid, has been found to interact with several targets. One of the primary targets of this compound is Polo-like kinase 1 (PLK1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .

Mode of Action

This compound interacts with its target, PLK1, and exerts its effects by modulating the activity of this protein . It has been found to synergize with PLK1 inhibitors to suppress autophagy and ferroptosis but promote caspase-3-mediated apoptosis in certain cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the progression of colon cancer through downregulating the PKC/p38 MAPK pathway . Additionally, it has been reported to exert anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its bioavailability and efficacy. Studies have shown that this compound exhibits poor bioavailability . The main metabolic pathways in rats for this compound are glucuronidation, sulfation, demethylation, and methoxylation .

Result of Action

This compound has multiple effects at the molecular and cellular levels. It has been found to dose-dependently dampen the proliferation, migration, and invasion of colon cancer cells and facilitate their apoptosis . In addition, this compound abates the tumor cell growth in vivo . It also limits the overproduction of ROS and intracellular Ca2+ content and increases MMP, which shows a close association with ROS-mediated mitochondrial function .

Biochemische Analyse

Biochemical Properties

Tectoridin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the activity of human dermal papilla cells . This compound also interacts with the Wnt receptor, as suggested by the blockage by DKK-1 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, in colon cancer cell lines (HCT116 and SW480 cells), this compound dose-dependently dampened the proliferation, migration, and invasion of colon cancer cells and facilitated their apoptosis . In human follicular dermal papilla cells, this compound treatment led to an activation of Wnt signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to suppress the expression of PKC and p38 MAPK in a dose-dependent manner . In addition, this compound has been found to stimulate the transcription of pTOPFLASH in transfected fibroblasts in a dose-dependent manner .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound may exert certain cytotoxicity, which is related to the administration time and concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study of ovalbumin-induced asthma mice models, this compound was found to control inflammation and the secretion of inflammatory mediators of asthma .

Metabolic Pathways

This compound is involved in various metabolic pathways. Pharmacokinetic studies have demonstrated that the main metabolic pathways in rats for tectorigenin, which can be quickly generated through the transformation of this compound by human intestinal microflora, are glucuronidation, sulfation, demethylation, and methoxylation .

Subcellular Localization

In transiently transfected HEK293T cells having constitutive expression of β-catenin-GFP, this compound was found to affect β-catenin subcellular trans-localization

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tectoridin kann durch Glykosylierung von Tectorigenin synthetisiert werden. Der Prozess beinhaltet die Verwendung von Glykosyltransferase-Enzymen, die die Anlagerung von Glucose an das Tectorigenin-Molekül an der 7-OH-Position ermöglichen . Diese enzymatische Reaktion wird typischerweise unter milden Bedingungen durchgeführt, was sie zu einer effizienten Methode zur Herstellung von this compound macht.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft die Extraktion aus natürlichen Quellen wie den Rhizomen von Belamcanda chinensis. Der Extraktionsprozess umfasst Methoden wie Imprägnierung, Ultraschallextraktion und Rückflussextraktion unter Verwendung von Lösungsmitteln wie Methanol, Ethanol und deren wässrigen Lösungen .

Arten von Reaktionen:

Glykosylierung: this compound wird durch Glykosylierung von Tectorigenin gebildet.

Oxidation und Reduktion:

Häufige Reagenzien und Bedingungen:

Glykosylierung: Glykosyltransferase-Enzyme werden unter milden Bedingungen verwendet.

Oxidation und Reduktion: Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte:

Glykosylierung: Das Hauptprodukt ist this compound selbst.

Oxidation und Reduktion: Die Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Tectorigenin: The aglycone form of tectoridin, known for its similar pharmacological properties but without the glucose moiety.

Iridin: Another isoflavone glycoside with similar anti-inflammatory and antioxidant activities.

Iristectorigenin A and B: Isoflavones with comparable bioactivities.

Uniqueness of this compound: this compound’s uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, tectorigenin . This glycosylation also contributes to its distinct pharmacokinetic properties and therapeutic potential.

Eigenschaften

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3/t14-,17-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOURESJATUGPN-UDEBZQQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209982 | |

| Record name | Shekanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-40-5 | |

| Record name | Tectoridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shekanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shekanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 611-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECTORIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968X515NZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.